molecular formula C26H21ClF3N5OS B11579604 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11579604
M. Wt: 544.0 g/mol
InChI Key: FOICXSPIPDGPIO-UHFFFAOYSA-N
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Description

N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of pyrazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and methyl groups. The quinazoline moiety is then synthesized separately and coupled with the pyrazole derivative under specific conditions to form the final product. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide
  • 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives

Uniqueness

N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of pyrazole and quinazoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C26H21ClF3N5OS

Molecular Weight

544.0 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H21ClF3N5OS/c1-15-12-21(34-35(15)13-16-6-9-18(27)10-7-16)31-22(36)14-37-25-32-23-19-5-3-2-4-17(19)8-11-20(23)24(33-25)26(28,29)30/h2-7,9-10,12H,8,11,13-14H2,1H3,(H,31,34,36)

InChI Key

FOICXSPIPDGPIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)CSC3=NC4=C(CCC5=CC=CC=C54)C(=N3)C(F)(F)F

Origin of Product

United States

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